Phosphoric acid, iron(2+) salt (2:3), octahydrate

Descripción general

Descripción

Synthesis Analysis

The synthesis of iron phosphates often involves hydrothermal reactions. For instance, the formation of inorganic−organic hybrid compounds through the hydrothermal reaction of iron(II) oxalate dihydrate and phosphorus acid alongside other reagents, results in compounds with unique structures featuring infinite one-dimensional chains of Fe-O-Fe formed by Fe2O10 dimers. These structures demonstrate the versatility and complexity of iron phosphate synthesis processes (S. Mandal et al., 2005).

Molecular Structure Analysis

The molecular structure of iron phosphates is significantly influenced by their synthesis conditions. For example, hybrid iron oxalate-phosphite compounds possess three-dimensional structures with intersecting channels, highlighting the structural diversity achievable through careful control of synthesis parameters (S. Mandal et al., 2005).

Chemical Reactions and Properties

Iron phosphates interact with various chemicals and exhibit unique chemical behaviors. For instance, the reaction of iron(III) with di(2-ethylhexyl)phosphoric acid demonstrates the complex chemical interactions possible with iron phosphates, including the formation of coordination polymers and the impact of these reactions on their chemical properties (J. Roddy et al., 1971).

Physical Properties Analysis

Iron phosphates' physical properties, such as their crystalline structure and thermal stability, are key to their application in various fields. The crystal structure of phosphoric acid hemihydrate, for example, provides insight into the hydrogen bonding and three-dimensional network crucial for understanding the compound's physical properties (A. Mighell et al., 1969).

Chemical Properties Analysis

The chemical properties of iron phosphates, including their reactivity and interaction with other compounds, are of great interest. Studies on the reactions between iron and fulvic acid in acid aqueous solutions reveal the complex chemical dynamics and the influence of pH on iron's oxidation state, illustrating the nuanced chemical properties of iron phosphates in different environments (J. W. J. van Schaik et al., 2008).

Aplicaciones Científicas De Investigación

Application Summary

Phosphoric acid is used as a precursor to chemicals traditionally synthesized from white phosphorus. This includes herbicides, flame-retardants, catalyst ligands, battery electrolytes, pharmaceuticals, and detergents .

Methods of Application

Dehydration of phosphoric acid using sodium chloride gives trimetaphosphate, and trichlorosilane, primarily used for the production of high-purity silicon, reduces trimetaphosphate to the previously unknown bis(trichlorosilyl)phosphide anion .

Results or Outcomes

This process offers an entry point to value-added organophosphorus chemicals such as primary and secondary alkyl phosphines, and thus to organophosphinates. It can also be used to prepare phosphine gas and the hexafluorophosphate anion .

2. Removal of Cadmium and Iron from Phosphoric Acid

Application Summary

Commercial resins bearing sulfonic, amino phosphonic, or phosphonic/sulfonic reactive groups have been tested for the removal of iron and cadmium from phosphoric acid solutions .

Methods of Application

The sorption properties are compared for different experimental conditions such as sorbent dosage, phosphoric acid concentration, and metal concentrations .

Results or Outcomes

The sulfonic-based resin (MTC1600H) is more selective for Cd (against Fe), especially at high phosphoric acid concentration and low sorbent dosage, while MTS9500 (aminophosphonic resin) is more selective for Fe removal .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propiedades

IUPAC Name |

iron(2+);diphosphate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAMSPPOALICQN-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

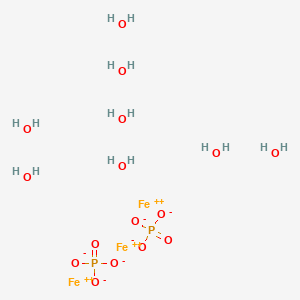

O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3H16O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143096 | |

| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, iron(2+) salt (2:3), octahydrate | |

CAS RN |

10028-23-6 | |

| Record name | Ferrous phosphate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.